Binding Affinity Comparison: 4-Nitro-phenylalanine vs. 4-Fluoro, 4-Chloro, and 4-Cyano Analogs in CLRFT Peptide Analogues
In a systematic head-to-head comparison of non-natural phenylalanine derivatives incorporated into CLRFT peptide analogues, the 4-nitro-phenylalanine analogue bound to target CMG₂₃₈–₂₁₈ with a Kd of 36.2 ± 5.5 µM, demonstrating stronger binding than the 4-fluoro-phenylalanine analogue (Kd = 49.9 ± 7.1 µM) and the 4-cyano-phenylalanine analogue (Kd = 61.4 ± 8.0 µM), though weaker than the 4-chloro-phenylalanine analogue (Kd = 14.0 ± 3.2 µM) [1]. This MST-based direct comparison quantifies the functional consequences of para-substituent identity on target recognition.
| Evidence Dimension | Binding affinity (Kd) to CMG₂₃₈–₂₁₈ |
|---|---|
| Target Compound Data | Kd = 36.2 ± 5.5 µM |
| Comparator Or Baseline | 4-Fluoro-phenylalanine: Kd = 49.9 ± 7.1 µM; 4-Cyano-phenylalanine: Kd = 61.4 ± 8.0 µM; 4-Chloro-phenylalanine: Kd = 14.0 ± 3.2 µM |
| Quantified Difference | 1.38-fold stronger binding vs. 4-fluoro; 1.70-fold stronger vs. 4-cyano; 2.59-fold weaker vs. 4-chloro |
| Conditions | Microscale thermophoresis (MST) assay; mean ± SEM, n = 3 |
Why This Matters
This data enables rational selection of 4-nitro-phenylalanine when intermediate binding strength (between weaker fluoro and stronger chloro) is desired for peptide-based probe or therapeutic development.
- [1] Nature Scientific Reports 2017, 7, Article 43523, Figure 3. MST analysis of CLRFT analogues. View Source
